molecular formula C6H5Br2NO B13978552 (4,5-Dibromopyridin-3-YL)methanol

(4,5-Dibromopyridin-3-YL)methanol

Cat. No.: B13978552
M. Wt: 266.92 g/mol
InChI Key: CLLKQPJMDWTXOX-UHFFFAOYSA-N
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Description

(4,5-Dibromopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a methanol group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-pyridinemethanol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of (4,5-Dibromopyridin-3-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromopyridin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromopyridin-4-YL)methanol: Similar structure but with bromine atoms at different positions.

    4-Bromopyridin-3-YL)methanol: Contains only one bromine atom.

    (4,5-Dichloropyridin-3-YL)methanol: Contains chlorine atoms instead of bromine.

Uniqueness

(4,5-Dibromopyridin-3-YL)methanol is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. The presence of two bromine atoms can enhance its ability to participate in substitution reactions and increase its biological activity compared to similar compounds with fewer or different halogen atoms .

Properties

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

(4,5-dibromopyridin-3-yl)methanol

InChI

InChI=1S/C6H5Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2

InChI Key

CLLKQPJMDWTXOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)CO

Origin of Product

United States

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